molecular formula C6H6FN B1302952 4-Fluoro-3-methylpyridine CAS No. 28489-28-3

4-Fluoro-3-methylpyridine

Cat. No.: B1302952
CAS No.: 28489-28-3
M. Wt: 111.12 g/mol
InChI Key: UHNUYEACFGAWEG-UHFFFAOYSA-N
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Description

4-Fluoro-3-methylpyridine is an organic compound with the molecular formula C6H6FN. It is a derivative of pyridine, where a fluorine atom is substituted at the 4th position and a methyl group at the 3rd position of the pyridine ring.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Fluoro-3-methylpyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as p38α mitogen-activated protein kinase, which is involved in the modulation of cellular processes like the release of pro-inflammatory cytokines . The interaction between this compound and these enzymes is typically characterized by binding to the active site, thereby inhibiting the enzyme’s activity and altering the biochemical pathways it regulates.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with p38α mitogen-activated protein kinase can lead to changes in the expression of genes involved in inflammation and stress responses . Additionally, this compound can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly enzymes. By binding to the active site of enzymes like p38α mitogen-activated protein kinase, this compound inhibits their activity, leading to changes in downstream signaling pathways and gene expression . This inhibition can result in the suppression of pro-inflammatory cytokine release and other cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and prolonged changes in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant inhibition of enzyme activity and alterations in cellular function. Toxic or adverse effects may be observed at very high doses, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. Its presence can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, the inhibition of p38α mitogen-activated protein kinase by this compound can alter the metabolic pathways associated with inflammation and stress responses .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of this compound are critical for its biochemical activity and effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it interacts with enzymes and other biomolecules within these compartments. Understanding the subcellular localization of this compound is essential for elucidating its biochemical mechanisms and effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-methylpyridine can be achieved through several methods. One common approach involves the fluorination of 3-methylpyridine using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions and yields the desired product with high selectivity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate catalytic systems to enhance the efficiency of the fluorination reaction .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 4-Fluoro-3-methylpyridine’s unique combination of a fluorine atom and a methyl group on the pyridine ring imparts distinct chemical and biological properties. This makes it a versatile compound for various applications, particularly in the synthesis of complex molecules and the development of new pharmaceuticals .

Properties

IUPAC Name

4-fluoro-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN/c1-5-4-8-3-2-6(5)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNUYEACFGAWEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376575
Record name 4-Fluoro-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28489-28-3
Record name 4-Fluoro-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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